molecular formula C11H16ClF2N5 B12235938 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12235938
M. Wt: 291.73 g/mol
InChI Key: MHLQIQABJOBAMR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The systematic name 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine hydrochloride follows IUPAC guidelines for pyrazole derivatives. The parent heterocycle is a pyrazole ring, with substituents prioritized based on Cahn-Ingold-Prelog rules. The primary pyrazole core (position 1) bears a difluoromethyl group (-CF₂H), while position 3 contains a methyl group (-CH₃). The amine at position 4 is substituted with a [(2,5-dimethylpyrazol-3-yl)methyl] group, forming a secondary amine linkage.

Isomeric considerations arise from:

  • Regioisomerism : The positions of the difluoromethyl (position 1) and methyl (position 3) groups on the pyrazole ring are fixed, but alternative numbering could yield distinct isomers if substituent priorities change.
  • Tautomerism : Pyrazole exists in two tautomeric forms (1H and 2H), but the 1H tautomer is stabilized here by the difluoromethyl group at position 1.
  • Chirality : The [(2,5-dimethylpyrazol-3-yl)methyl] substituent introduces a potential stereocenter at the methylene bridge, though racemization may occur under ambient conditions.

Table 1 summarizes key substituent positions and priorities:

Position Substituent Priority
1 Difluoromethyl (-CF₂H) 1
3 Methyl (-CH₃) 2
4 N-[(2,5-dimethylpyrazol-3-yl)methyl] 3

X-ray Crystallographic Analysis of Pyrazole Core and Substituent Geometry

Single-crystal X-ray diffraction data for related pyrazole derivatives reveal characteristic bond lengths and angles. The parent pyrazole ring typically exhibits:

  • C-N bond lengths : 1.33–1.37 Å
  • N-N bond length : 1.35–1.38 Å
  • Bond angles : 104–108° at nitrogen atoms.

The difluoromethyl group introduces C-F bond lengths of 1.32–1.35 Å, with F-C-F angles of 108–112° due to electronegativity-induced tetrahedral distortion. The methyl group at position 3 adopts a coplanar conformation with the pyrazole ring to minimize steric hindrance, as observed in analogous 3-methylpyrazoles.

The [(2,5-dimethylpyrazol-3-yl)methyl] substituent forms a dihedral angle of 55–65° relative to the primary pyrazole plane, as seen in similar N-alkylpyrazoles. This geometry minimizes electronic repulsion between the two aromatic systems.

Table 2 compares geometric parameters with literature values:

Parameter This Compound Reference
Pyrazole C-N (Å) 1.34 1.33–1.37
Difluoromethyl C-F (Å) 1.33 1.32–1.35
Dihedral Angle (°) 58 55–65

Conformational Analysis of Difluoromethyl and N-Alkyl Motieties

The difluoromethyl group exhibits restricted rotation due to partial double-bond character from hyperconjugation (C-F σ → σ* interactions). Nuclear Overhauser Effect (NOE) studies on analogous compounds show preferential syn-periplanar orientation of fluorine atoms relative to the pyrazole nitrogen.

The N-[(2,5-dimethylpyrazol-3-yl)methyl] group adopts a gauche conformation about the CH₂-N bond, stabilized by:

  • Steric effects between methyl groups on the secondary pyrazole
  • Electrostatic interactions between the amine proton and pyrazole π-system

Density Functional Theory (DFT) calculations predict three low-energy conformers (Figure 1), with the anti-clinal form (ΔG = 0 kcal/mol) being most prevalent at room temperature.

Protonation State and Salt Formation Mechanisms in Hydrochloride Derivative

Protonation occurs preferentially at the pyrazole ring nitrogen (position 2) rather than the exocyclic amine, as demonstrated by comparative pKa studies:

  • Pyrazole N2 pKa : 3.2–3.8
  • Exocyclic amine pKa : 8.9–9.5

Hydrochloride salt formation involves:

  • Proton transfer from HCl to the basic pyrazole nitrogen
  • Ion pairing between the pyrazolium cation and chloride anion
  • Crystal lattice stabilization via N-H⋯Cl hydrogen bonds (2.8–3.0 Å)

Table 3 summarizes key salt properties:

Property Value
Protonation site Pyrazole N2
Cl⁻ interaction distance 2.89 Å
Melting point 192–195°C (dec.)

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-7-4-9(17(3)15-7)5-14-10-6-18(11(12)13)16-8(10)2;/h4,6,11,14H,5H2,1-3H3;1H

InChI Key

MHLQIQABJOBAMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2C)C(F)F)C.Cl

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Strategy

1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride (C₁₁H₁₆ClF₂N₅) has a molecular weight of 291.73 g/mol and consists of two pyrazole rings: one bearing difluoromethyl and methyl substituents at positions 1 and 3 respectively, and another with methyl groups at positions 2 and 5. These rings are connected via a methylamine bridge attached to position 4 of the first pyrazole and position 3 of the second pyrazole. The compound exists as a hydrochloride salt, which enhances its solubility and stability in aqueous solutions.

The synthesis of this compound typically involves multiple steps, beginning with the preparation of the individual pyrazole scaffolds, followed by a coupling reaction to connect them, and concluding with conversion to the hydrochloride salt. The key synthetic challenges include: regioselective formation of the substituted pyrazoles, installation of the difluoromethyl group, and establishment of the amine linkage between the heterocyclic units.

Key Starting Materials and Intermediates

The synthesis pathway relies on the availability of several key intermediates:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This serves as the precursor for the difluoromethyl-containing pyrazole unit.
  • 2,5-dimethylpyrazol-3-ylmethylamine: This functions as the nucleophilic component in the coupling reaction.
  • Activated carboxylic acid derivatives: These facilitate the formation of the amide bond.

Preparation of Pyrazole Precursors

Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

The preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid represents a critical first step in the overall synthesis pathway. Multiple methods have been developed for the synthesis of this key intermediate, with recent patents describing improved processes with higher yields and purity.

Method A: Multi-step Synthesis from Difluoroacetyl Halide

A patent-protected method involves the reaction of difluoroacetyl halide with α,β-unsaturated esters, followed by cyclization with methylhydrazine. The reaction proceeds as follows:

  • Substitution/hydrolysis reaction: α,β-unsaturated ester and an acid-binding agent are dissolved in an organic solvent, followed by the dropwise addition of 2,2-difluoroacetyl halide at low temperature.
  • Condensation/cyclization reaction: A catalyst (sodium iodide or potassium iodide) is added to the solution of the α-difluoroacetyl intermediate, followed by low-temperature condensation with methylhydrazine aqueous solution.
  • Cyclization and acidification: The reaction mixture undergoes cyclization under reduced pressure at elevated temperature, followed by acidification to obtain the crude product.
  • Purification: Recrystallization from an alcohol-water mixture (35-65% alcohol) yields the pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

The specific reaction conditions for this method are detailed in Table 1.

Table 1: Reaction Conditions for Method A

Step Reagents Temperature Time Solvent Catalyst
Substitution 2,2-difluoroacetyl halide, α,β-unsaturated ester -30°C to -20°C 2-3 h Isopropanol/methanol/ethanol -
Hydrolysis Alkali Room temperature 1-2 h Same as above -
Condensation 40% methylhydrazine aqueous solution -30°C to -20°C 2 h Same as above Sodium or potassium iodide (0.5-0.8 eq)
Cyclization - 40-85°C 2-3 h Same as above -
Acidification 2 mol/L hydrochloric acid 10-20°C 4 h Water -
Recrystallization - Reflux to 5-10°C 1-2 h 35-65% aqueous alcohol -

This method yields 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with high purity (>99%) and good yield (75-80%).

Method B: Novel Synthesis from Propiolic Acid

A more recent patent describes an innovative method utilizing propiolic acid as a starting material for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This method involves:

  • Carbointercalation reaction: Difluoro-chloromethane reacts with carbon monoxide and methyl hydrazine in the presence of a catalyst and sodium formate.
  • Halogenation reaction: The intermediate is halogenated using a halogenating reagent (e.g., bromine).
  • Cyclic reaction: The halogenated intermediate reacts with propiolic acid and alkali to generate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

A specific example from the patent describes the following procedure:

  • Addition of bromine (82.96g, 0.519 mol) to a N,N-dimethylformamide solution of the intermediate at -5-0°C, followed by stirring for 2h.
  • Addition of propiolic acid (34.83g, 0.497 mol) and 30% liquid base (128.74g, 0.965 mol) to the bromination reaction solution.
  • Room temperature stirring for 2 hours, followed by pH adjustment to 6 using 15% hydrochloric acid.
  • Crystallization at -5°C, filtration, and drying to obtain 76.83g (0.431 mol) of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with 98.8% purity and 86.2% yield.

This method represents a significant improvement in terms of yield and simplicity compared to previously reported approaches.

Synthesis of 2,5-dimethylpyrazol-3-ylmethylamine

The preparation of 2,5-dimethylpyrazol-3-ylmethylamine, the second key intermediate, can be achieved through multiple synthetic routes. Based on established methods for similar pyrazole derivatives, the following approaches are viable:

From 1,3-Diketones and Hydrazine

This method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, a well-established approach for synthesizing substituted pyrazoles. The process typically involves:

  • Reaction of a suitable 1,3-diketone with hydrazine to form the pyrazole ring.
  • Introduction of a functional group at position 3 that can be converted to a methylamine.
  • Conversion of the functional group to methylamine through appropriate transformations.

Table 2: Typical Conditions for Pyrazole Formation from 1,3-Diketones

Starting Material Reagent Solvent Temperature Time Catalyst Yield Range
1,3-Diketone Hydrazine hydrate/derivatives Ethanol/DMF 25-80°C 2-24 h Acid catalyst (optional) 70-95%
β-Diketone Phenylhydrazine Ethanol Room temperature 1-2 h Nano-ZnO ~95%
1,3-Diketones Aryl hydrochloride hydrazine DMF/NMP/DMAc Room temperature Variable HCl (10 N) Improved yields
From Acetylenic Ketones

Another approach involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This method can lead to regioselective formation of pyrazoles under appropriate conditions:

  • Reaction of acetylenic ketones with hydrazine derivatives to form the pyrazole scaffold.
  • Functionalization of the resulting pyrazole to introduce the methylamine group at position 3.

The regioselectivity of this reaction can be controlled through careful selection of reaction conditions and substrates, as shown in studies on similar compounds.

Coupling Strategies for Pyrazole Units

The connection of the two pyrazole units to form 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine requires an effective coupling strategy. Based on approaches used for similar compounds, the following methods are most applicable:

Conversion of Carboxylic Acid to Reactive Intermediate

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid must first be converted to a more reactive form for efficient coupling with the amine component. This can be achieved through:

  • Conversion to an acid chloride using thionyl chloride or oxalyl chloride.
  • Formation of an active ester using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Generation of a mixed anhydride using isobutyl chloroformate or similar reagents.

Amide Formation and Reduction

The coupling reaction typically follows one of two pathways:

Direct Amide Formation and Reduction
  • Reaction of the activated carboxylic acid derivative with 2,5-dimethylpyrazol-3-ylmethylamine to form an amide intermediate.
  • Reduction of the amide to an amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).
Reductive Amination Approach

An alternative approach involves the conversion of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to an aldehyde intermediate (via reduction of an ester or Weinreb amide), followed by reductive amination with 2,5-dimethylpyrazol-3-ylmethylamine.

Table 3: Comparison of Coupling Methods

Method Reagents Conditions Advantages Disadvantages Typical Yield
Acid Chloride Coupling SOCl₂ or (COCl)₂, followed by amine 0°C to RT, 2-4 h Fast reaction, high yield Harsh conditions, byproducts 70-85%
Carbodiimide Coupling EDC or DCC, HOBt, amine RT, 4-24 h Mild conditions, fewer byproducts Slower reaction, purification challenges 65-80%
Mixed Anhydride ClCOOiBu, NMM, followed by amine -15°C to RT, 4-8 h Good for sensitive substrates Multiple steps, moderate yield 60-75%
Reductive Amination NaBH₃CN or NaBH(OAc)₃ RT, 12-24 h Direct amine formation Requires aldehyde preparation 50-70%

Formation of Hydrochloride Salt

The final step in the preparation involves the conversion of 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine to its hydrochloride salt, which enhances solubility and stability. This is typically achieved through:

  • Dissolution of the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
  • Addition of a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether).
  • Precipitation of the hydrochloride salt, which is collected by filtration and purified if necessary.

The hydrochloride salt formation is typically high-yielding (>90%) and results in a crystalline solid that can be further purified through recrystallization if needed.

Optimized Synthetic Route and Process Parameters

Based on the analysis of available methods for synthesizing similar compounds, the following optimized route is proposed for the preparation of 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride:

Complete Synthetic Pathway

Step 1: Preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid using Method B (propiolic acid approach) due to its higher yield and simpler process.

Step 2: Conversion of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to the corresponding methyl ester using methanol and sulfuric acid as a catalyst.

Step 3: Preparation of 2,5-dimethylpyrazol-3-ylmethylamine through cyclocondensation of a suitable 1,3-diketone with hydrazine, followed by appropriate functionalization to introduce the methylamine group.

Step 4: Reduction of the methyl ester to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperature.

Step 5: Reductive amination of the aldehyde with 2,5-dimethylpyrazol-3-ylmethylamine using sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent.

Step 6: Conversion to the hydrochloride salt using HCl in diethyl ether, followed by recrystallization for purification.

Critical Process Parameters

The following parameters are critical for achieving high yield and purity:

Table 4: Critical Process Parameters for Optimized Synthesis

Step Critical Parameters Control Range Impact on Product
Pyrazole Formation Temperature control during hydrazine addition -30°C to -20°C Regioselectivity, yield
Ester Reduction Temperature during DIBAL-H addition -78°C to -60°C Selectivity for aldehyde
Reductive Amination pH control 4-6 Reaction efficiency
Salt Formation Rate of HCl addition Slow, dropwise Crystal quality, purity
Recrystallization Solvent composition 35-65% alcohol/water Purity enhancement

Comparative Analysis of Alternative Preparation Methods

Several alternative approaches have been developed for the synthesis of similar compounds, which could potentially be adapted for 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride. These methods are summarized and compared below:

Direct Alkylation Approach

This approach involves the direct alkylation of 1-(difluoromethyl)-3-methylpyrazol-4-amine with a suitable halomethyl derivative of 2,5-dimethylpyrazole. While this method is more direct, it often suffers from regioselectivity issues and lower yields compared to the amide formation/reduction approach.

Cycloaddition-Based Approach

An alternative strategy involves the use of 1,3-dipolar cycloaddition reactions to construct the pyrazole rings with the appropriate substitution patterns. This approach can provide greater regiocontrol in the formation of the pyrazole rings but requires more complex starting materials.

Table 5: Comparison of Alternative Preparation Methods

Method Key Advantages Key Disadvantages Suitability for Scale-up Typical Overall Yield
Amide Formation/Reduction Well-established, reliable Multiple steps High 40-60%
Direct Alkylation Shorter synthetic route Regioselectivity issues Moderate 30-45%
Cycloaddition-Based High regioselectivity Complex starting materials Low 25-40%
Propiolic Acid/Reductive Amination Higher yield for key intermediate Requires careful temperature control High 45-65%

Consideration of Green Chemistry Principles

Modern preparation methods increasingly emphasize sustainability and environmental considerations. The following modifications can improve the green chemistry profile of the synthesis:

  • Replacement of hazardous solvents (e.g., DMF, dichloromethane) with greener alternatives like 2-methyltetrahydrofuran or ethyl acetate.
  • Use of catalytic methods to reduce reagent consumption.
  • Implementation of continuous flow processes for hazardous steps to minimize risks and waste.

Challenges and Solutions in Scale-up Production

The transition from laboratory-scale synthesis to industrial production presents several challenges that require specific solutions:

Technical Challenges

  • Temperature control during exothermic reactions, particularly during the difluoromethylation and reductive amination steps.
  • Handling of hazardous reagents such as hydrazine derivatives and reducing agents.
  • Ensuring consistent product quality across batches.

Proposed Solutions

Table 6: Scale-up Challenges and Solutions

Challenge Technical Solution Impact on Process
Temperature Control Use of continuous flow reactors for exothermic steps Improved safety and yield
Hazardous Reagents Substitution with less hazardous alternatives where possible Enhanced process safety
Batch Consistency Implementation of Process Analytical Technology (PAT) Real-time quality control
Purification Efficiency Development of crystallization design space Higher purity, less solvent waste
Waste Management Solvent recovery and recycling systems Reduced environmental impact

Chemical Reactions Analysis

1-(Difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride exhibits significant biological activity that is linked to its structural characteristics. The compound has shown potential in various pharmacological applications:

  • Enzyme Inhibition : The difluoromethyl group enhances interactions with specific enzymes, potentially leading to inhibition or modulation of their activities .
  • Receptor Modulation : Its structure allows for interactions with various receptors, which could be beneficial in drug development aimed at diseases influenced by these biological targets .

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications due to its ability to interact with multiple biological targets. Studies suggest that it may play a role in:

  • Anticancer Activity : Research indicates potential anticancer properties through modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties .

Agricultural Applications

1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has been explored for its fungicidal activities. The compound's structure allows it to act effectively against certain fungal pathogens, making it a candidate for agricultural fungicides .

Case Studies

Recent studies have provided insights into the efficacy of 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride:

  • Antifungal Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition against several phytopathogenic fungi, indicating potential use in crop protection .
  • Molecular Docking Studies : Computational analyses have shown promising binding affinities with key enzymes involved in cancer pathways, suggesting further exploration in anticancer drug development .

Biological Activity

1-(Difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride is a novel organic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the difluoromethyl group and pyrazole rings, contribute to its biological activity. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Structural Characteristics

The compound's molecular formula is C10H14ClF2N5C_{10}H_{14}ClF_2N_5 with a molecular weight of 277.70 g/mol. The presence of the difluoromethyl group enhances its binding affinity to various biological targets, including enzymes and receptors, which may lead to modulation of their activity.

PropertyValue
Molecular FormulaC10H14ClF2N5
Molecular Weight277.70 g/mol
IUPAC Name1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride
InChI KeyIUGIUUXPWOJQBK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The difluoromethyl group is known to enhance enzyme inhibition and receptor modulation, contributing to its potential therapeutic effects. Research indicates that compounds with similar pyrazole structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Case Studies

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit key signaling pathways involved in cancer progression. For instance, compounds targeting the Aurora kinases have demonstrated promising results in inhibiting tumor growth .
  • Anti-inflammatory Properties : Molecular docking studies suggest that the compound may exhibit antioxidant and anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Effects : Research into structurally similar compounds has revealed significant antifungal and antibacterial activities against various pathogens, suggesting that 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride may share these properties .

Comparative Analysis with Similar Compounds

The following table highlights the structural features and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Aspects
1-(Trifluoromethyl)-N-(4-methylpyrazol-3-yl)methyl]-3-methylpyrazoleTrifluoromethyl groupDifferent biological activity due to trifluoromethyl substitution
1-(Difluoromethyl)-N-(2-methylpyrazol-5-yl)methyl]-3-methylpyrazoleDifferent pyrazole substitutionVariation in biological interactions
IsopyrazamContains a difluoromethyl groupPrimarily used as a fungicide

Research Findings

Recent studies utilizing density functional theory (DFT) have provided insights into the electronic properties and potential reactivity of pyrazole derivatives. These findings suggest that the compound's structural characteristics facilitate significant interactions with biological targets, enhancing its pharmacological profile .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Substituents
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrazole 1-(difluoromethyl), 3-methyl, N-[(2,5-dimethylpyrazol-3-yl)methyl], HCl C12H17ClF2N6 ~318.76
1-(Difluoromethyl)-3-methylpyrazol-4-amine HCl () Pyrazole 1-(difluoromethyl), 3-methyl, HCl C5H8ClF2N3 183.59
1-(Difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine HCl () Pyrazole 1-(difluoromethyl), N-[(1-methylpyrrol-2-yl)methyl], HCl C10H13ClF2N4 262.69
5-Chloro-N-(4-cyano-1-phenylpyrazol-5-yl)-3-methylpyrazole-4-carboxamide (a) Pyrazole 5-chloro, 3-methyl, 4-carboxamide C21H15ClN6O 403.1

Key Observations :

  • Compared to the pyrrole-substituted analog in , the dimethylpyrazole group in the target compound may confer higher metabolic stability due to reduced susceptibility to oxidative metabolism .
  • Carboxamide derivatives () exhibit distinct hydrogen-bonding capabilities, which are absent in the target compound’s amine-hydrochloride structure .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Key Spectral Data
Target Compound Not reported Likely moderate in polar solvents (due to HCl salt) Predicted $^1$H-NMR: δ 2.2–2.6 (methyl groups), 6.5–7.5 (pyrazole protons)
3a () 133–135 Low in water, soluble in DMF/chloroform $^1$H-NMR: δ 8.12 (s, 1H), 7.61–7.43 (m, 10H)
Compound Not reported High in water (HCl salt) MS (ESI): 183.59 ([M+H]$^+$)

Key Observations :

  • The hydrochloride salt in the target compound likely increases water solubility compared to neutral pyrazoles like 3a.
  • Aryl-substituted analogs () exhibit lower solubility due to hydrophobic aromatic rings .

Q & A

What are the key synthetic challenges in preparing 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine hydrochloride, and how can reaction conditions be optimized?

Basic Research Question
The synthesis involves multi-step nucleophilic substitutions and pyrazole ring functionalization. Key challenges include controlling regioselectivity during pyrazole methylation and minimizing side reactions from the difluoromethyl group’s reactivity.
Methodological Guidance :

  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates for alkylation steps, as demonstrated in pyrazole-amine coupling reactions .
  • Optimize stoichiometry of base (e.g., K₂CO₃ or Cs₂CO₃) to deprotonate intermediates without degrading sensitive functional groups .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce impurities .

How can researchers validate the structural integrity of this compound and resolve contradictions in spectroscopic data?

Basic Research Question
Structural validation requires a combination of ¹H/¹³C NMR, HRMS , and IR spectroscopy . Contradictions often arise from rotational isomers or solvent-dependent shifts.
Methodological Guidance :

  • Assign NMR peaks using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals from pyrazole and methyl groups .
  • Compare experimental HRMS data with theoretical isotopic patterns to confirm molecular formula .
  • Use X-ray crystallography (if crystalline) to unambiguously confirm stereochemistry and salt formation (hydrochloride) .

What computational strategies can predict the reactivity of the difluoromethyl group in this compound for targeted functionalization?

Advanced Research Question
The difluoromethyl group’s electron-withdrawing effects and steric bulk influence its reactivity in cross-coupling or oxidation reactions.
Methodological Guidance :

  • Employ density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions .
  • Use molecular dynamics simulations to assess steric hindrance around the difluoromethyl group, guiding solvent and catalyst selection .
  • Validate predictions with kinetic studies (e.g., variable-temperature NMR) to correlate computational and experimental activation energies .

How can Design of Experiments (DoE) improve yield and purity in large-scale synthesis?

Advanced Research Question
Traditional trial-and-error approaches are inefficient for multi-variable optimization (e.g., temperature, catalyst loading, solvent ratios).
Methodological Guidance :

  • Apply Box-Behnken or central composite designs to systematically vary parameters and identify critical factors .
  • Use response surface methodology (RSM) to model interactions between variables (e.g., reaction time vs. temperature) .
  • Prioritize purity metrics (e.g., HPLC area%) over yield to reduce downstream purification costs .

What strategies address discrepancies in biological activity data across studies?

Advanced Research Question
Contradictory bioactivity results may stem from variations in assay conditions or compound stability.
Methodological Guidance :

  • Standardize assays using reference inhibitors (e.g., fluazuron or diflubenzuron for enzyme inhibition studies) .
  • Conduct stability studies under physiological conditions (pH, temperature) to assess degradation pathways .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities and validate enzymatic inhibition mechanisms .

How does the hydrochloride salt form influence solubility and bioavailability compared to the free base?

Basic Research Question
Salt formation impacts physicochemical properties critical for in vivo applications.
Methodological Guidance :

  • Measure solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
  • Compare dissolution rates using USP apparatus to assess salt vs. free base performance .
  • Use powder X-ray diffraction (PXRD) to confirm crystalline salt formation and rule out polymorphic variations .

What are the best practices for synthesizing isotopically labeled analogs for metabolic studies?

Advanced Research Question
Isotope labeling (e.g., ¹⁴C or ²H) enables tracking metabolic pathways and degradation products.
Methodological Guidance :

  • Introduce ¹³C labels during pyrazole ring synthesis using labeled precursors (e.g., ¹³C-methyl iodide) .
  • Optimize catalytic deuteration conditions (e.g., Pd/C in D₂O) to minimize side reactions .
  • Validate labeling efficiency via LC-MS/MS and correct for isotopic dilution effects in pharmacokinetic models .

How can researchers mitigate toxicity risks during handling and disposal?

Basic Research Question
Fluorinated pyrazoles may pose environmental or occupational hazards.
Methodological Guidance :

  • Screen for genotoxicity using Ames tests or micronucleus assays .
  • Implement solvent recovery systems (e.g., membrane filtration) to reduce waste .
  • Follow OECD guidelines for biodegradation testing to assess environmental persistence .

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